

purine N-oxide derivatives exploratory research

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Compound Focus: 6-HYDROXY-9H-PURINE 3-N-OXIDE

CAS No.: 19765-65-2

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Contemporary Research on Purine Derivatives

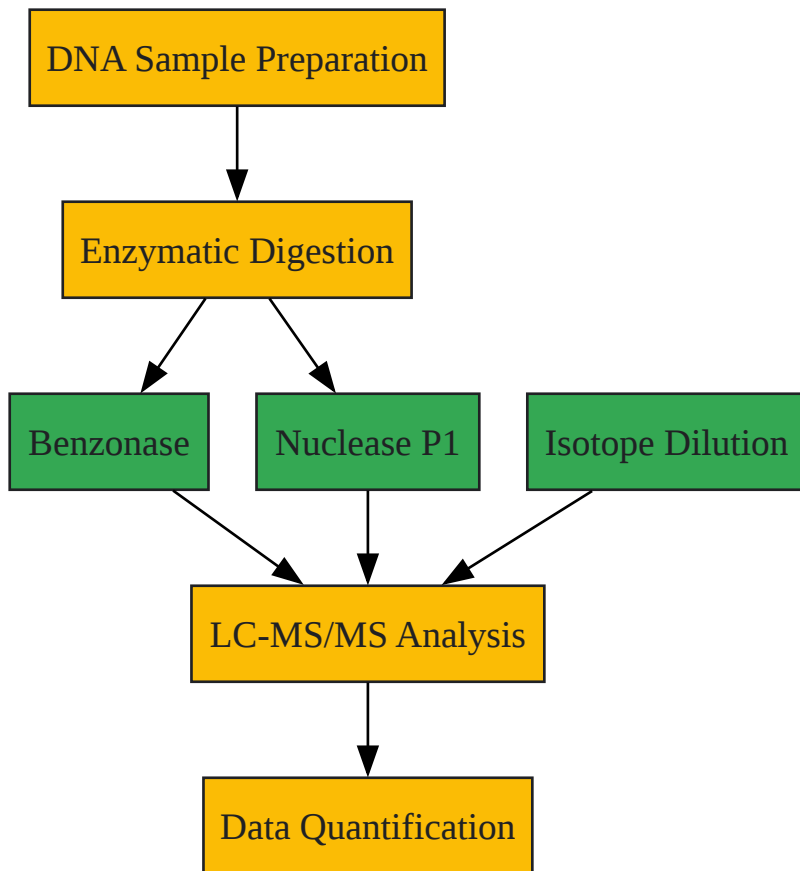
Although purine N-oxides are not a major focus in recent literature, significant exploratory research is being conducted on other modified purine scaffolds. The table below summarizes some of the key areas that are currently active in the scientific community.

Purine Derivative Class	Key Structural Features / Examples	Reported Biological Activities	Research Highlights
Emerging Anticancer Hybrids [1]	Aryl piperazine, triazole-hybrid, chalcone, thiazole, bis-purine linkers, theobromine- and adamantane-based scaffolds	Potent activity against Huh7, HCT116, MCF7, A549, HeLa cancer cell lines; VEGFR-2 protein inhibition [1]	Structure-activity relationship (SAR) studies guide optimization for efficacy and safety; some derivatives show broad-spectrum and selective cytotoxicity [1]
Neuroprotective Agents [2]	Trisubstituted purine-derivative (e.g., BRT_002)	Mitigates hypoxia-ischemia-related brain injury; upregulates Agrin, Zyxin, Synaptotagmin-5 proteins; augments mitochondrial respiration [2]	Preclinical studies show reduced neuropathological infarct volumes; identified as a candidate for treating hypoxic-ischemic encephalopathy (HIE) [2]

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Purinergic Signaling Modulators [3] [4]	Targeted agonists and antagonists for P1 and P2 purinoceptors	Regulation of neurotransmission, immune response, inflammation, and cell proliferation/death; potential in cancer immunotherapy, neurological and rheumatic diseases [3] [4]	The P2X7 receptor is a particularly promising target for antitumor therapy due to its unique properties and role in the tumor microenvironment [4]

A Modern Experimental Workflow for Purine Analysis

While the search did not yield specific protocols for synthesizing or testing purine N-oxides, the following workflow, adapted from a recent study on quantifying oxidative purine lesions in DNA, exemplifies the sophisticated methodology used in contemporary purine research. You could adapt this general framework for the exploratory analysis of any novel purine derivative, including N-oxides [5] [6].



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Experimental workflow for purine analysis via LC-MS/MS.

Detailed Protocol Steps [6]:

- **DNA Digestion:**
 - Digest the DNA sample using a combination of **benzonase** and **nuclease P1**. This specific combination has been revised for cost-effectiveness and to ensure the quantitative release of modified purine lesions from the DNA backbone.
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):**
 - Analyze the digested sample using LC-MS/MS. This technique separates the complex mixture (liquid chromatography) and then identifies and quantifies specific purine derivatives with high sensitivity and specificity (tandem mass spectrometry).
- **Isotope Dilution:**

- Employ the **isotope dilution method** by adding stable isotope-labeled internal standards (e.g., [¹⁵N₅]-labeled standards) to the sample at the beginning of the process. This is a critical step for achieving highly accurate and precise quantification, as it corrects for any losses during sample preparation and analysis.

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